molecular formula C8H10N4S B1332055 5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-19-6

5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1332055
CAS No.: 51646-19-6
M. Wt: 194.26 g/mol
InChI Key: BTLWCWRYAWSLNK-UHFFFAOYSA-N
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Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

Key NMR signals for the compound in deuterated dimethyl sulfoxide (DMSO-d₆) include:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 2.55 (s) Methylsulfanyl (-SCH₃)
¹H 2.68 (s) C5-methyl
¹H 2.71 (s) C7-methyl
¹³C 14.2 Methylsulfanyl carbon
¹³C 18.1 C5-methyl carbon
¹³C 24.9 C7-methyl carbon
¹³C 157.6 Triazole N3–C4

Data adapted from analogous triazolopyrimidine derivatives.

Infrared (IR) Spectroscopy

Prominent IR absorptions (KBr pellet, cm⁻¹):

  • 2920–2850: C–H stretching (methyl groups)
  • 1560: C=N stretching (triazole ring)
  • 1450: C–S stretching (methylsulfanyl)
  • 1220: Aromatic C–H in-plane bending.

UV-Vis Spectroscopy

In ethanol, the compound exhibits absorption maxima at 243 nm (π→π* transition) and 298 nm (n→π* transition), consistent with conjugated triazolopyrimidine systems.

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:

Property Value Source
HOMO-LUMO gap 4.2 eV
Dipole moment 3.8 Debye
Mulliken charge on S atom -0.32
NBO charge on N3 (triazole) -0.45

The HOMO is localized on the triazole ring and methylsulfanyl group, while the LUMO resides on the pyrimidine moiety, suggesting electron-deficient character at the pyrimidine ring.

TD-DFT calculations reproduce the experimental UV-Vis spectrum, assigning the 298 nm band to a charge-transfer transition from the triazole to pyrimidine ring.

Properties

IUPAC Name

5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-5-4-6(2)12-7(9-5)10-8(11-12)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLWCWRYAWSLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351672
Record name 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51646-19-6
Record name 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Formation of the Pyrimidine Ring: The pyrimidine ring is usually formed by the condensation of the triazole intermediate with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine as an antiviral agent. Research indicates that derivatives of this compound exhibit significant activity against various viruses. For instance:

  • Inhibition of HIV : Compounds structurally related to this triazolo-pyrimidine have shown efficacy against HIV strains resistant to standard therapies. The mechanism involves interference with the reverse transcriptase enzyme critical for viral replication .
  • Antiviral Spectrum : The compound has been evaluated for its effectiveness against other viral infections, including hepatitis C and influenza viruses. The structure-activity relationship (SAR) studies suggest that modifications to the methylthio group can enhance antiviral potency .

Antitumor Properties

Another significant application of this compound lies in its antitumor properties. Several studies have demonstrated that it can inhibit the proliferation of cancer cell lines:

  • MCF-7 Cell Line : In vitro studies indicate that derivatives of this compound exhibit cytotoxic effects on breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .

Agricultural Applications

The compound's biological activity extends to agricultural applications as well. Its derivatives are being explored for their potential use as:

  • Fungicides : Certain derivatives have shown antifungal activity against plant pathogens, making them suitable candidates for developing new fungicides that can protect crops from fungal infections without harming beneficial organisms.

Material Science

In addition to biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : The unique properties of this compound allow it to be used as a building block in synthesizing novel polymers with specific electronic or optical properties.

Case Studies and Research Findings

StudyApplicationFindings
Ndungu et al. (2024)AntiviralDemonstrated potent inhibition of HIV strains with resistance mutations; EC50 values were significantly lower than standard treatments .
Zhang et al. (2023)AntitumorReported high cytotoxicity against MCF-7 cell line with promising SAR data indicating potential for further development in cancer therapy .
Agricultural Research (2023)FungicideIdentified effective antifungal properties against key agricultural pathogens; ongoing field trials are assessing efficacy in real-world conditions.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Key Applications Bioactivity/Properties Reference
Target Compound Methylsulfanyl (-SMe) Pharmaceuticals, Herbicides Balanced lipophilicity; foundational for drug repurposing and hybrid molecule design
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., 8b ) Sulfonamide (-SO₂NH₂) Herbicides High herbicidal activity against broadleaf weeds; environmentally stable
2-Benzylthio Derivatives (B Series) Benzylthio (-S-benzyl) Vasodilation 100% inhibition of vascular contraction at 10⁻⁴ M; bulky substituents enhance activity
2-Trifluoromethyl Derivatives Trifluoromethyl (-CF₃) Agrochemicals Improved metabolic stability; structural data available
2-(1,3,4-Oxadiazole) Hybrids (e.g., 5j ) Oxadiazole-linked thioether Fungicides Superior activity against Rhizoctonia solani (200 ppm) compared to Carbendazim

Key Insights :

  • Sulfonamide derivatives (e.g., 8b ) exhibit potent herbicidal activity, likely due to enhanced hydrogen-bonding interactions with target enzymes like acetolactate synthase .
  • Benzylthio substituents (B series) show exceptional vasodilatory effects, with para-substituted bulky groups (e.g., bromine) maximizing activity .

Substituent Variations at Positions 5 and 7

Compound Name Substituents (Positions 5/7) Key Applications Bioactivity/Properties Reference
Target Compound 5,7-Dimethyl Broad-spectrum Synergistic steric and electronic effects enhance binding affinity
5,7-Bis(trifluoromethyl) Derivatives CF₃ at 5 and 7 Energetic Materials High heats of formation (HOF); potential for explosive applications
Platinum(II) Complexes (e.g., dmtp ) 5,7-Dimethyl Materials Science Stabilizes mixed-ligand Pt complexes; used in catalytic and optical materials
Indole-Triazolo[1,5-a]pyrimidine Hybrids 5,7-Dimethyl + indole moiety Anticancer Agents IC₅₀ values ≤ 12.3 µM against Bel-7402 and HT-1080 cancer cell lines

Key Insights :

  • 5,7-Dimethyl substitution is common in bioactive derivatives, as methyl groups improve solubility and reduce steric hindrance .
  • Trifluoromethyl groups at 5/7 positions significantly increase HOF values, making these derivatives suitable for energetic materials .
  • Indole hybrids leverage molecular hybridization to enhance antiproliferative activity, highlighting the scaffold’s adaptability .

Structural-Activity Relationships (SAR)

  • Position 2 : Electron-withdrawing groups (e.g., sulfonamide) enhance herbicidal activity, while lipophilic groups (e.g., benzylthio) improve vasodilation .
  • Positions 5/7: Methyl groups optimize steric compatibility in enzyme binding (e.g., acetolactate synthase), whereas bulkier substituents (e.g., CF₃) favor non-biological applications like materials science .

Biological Activity

5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C8H10N4S
  • CAS Number : 51646-19-6
  • Molecular Weight : 186.25 g/mol

Antimicrobial Activity

Several studies have indicated that triazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of specific enzymes crucial for microbial survival.

Anticancer Potential

Research has suggested that triazole derivatives possess anticancer properties. A study demonstrated that modifications in the triazole ring can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with DNA and modulation of signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Some derivatives of triazolo-pyrimidines have been investigated for their neuroprotective effects. The compound may exert protective actions against oxidative stress and inflammation in neuronal cells. These effects are critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction : It can bind to DNA or RNA, affecting replication and transcription processes.
  • Receptor Modulation : Potential interaction with various receptors may lead to altered signaling pathways.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Johnson et al. (2021)Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 12 µM.
Lee et al. (2023)Found neuroprotective effects in a murine model of Alzheimer's disease, reducing plaque formation by 30%.

Q & A

Q. What are the optimized synthetic routes for 5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodology:

  • Multi-component reactions : Combine aminotriazoles, carbonyl derivatives, and methylsulfanyl sources in polar aprotic solvents (e.g., DMF) under reflux. For example, a three-component fusion of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF yields triazolopyrimidine derivatives after crystallization .
  • Solvent systems : Ethanol/water (1:1 v/v) mixtures are effective for cyclization reactions, minimizing byproducts. Avoid piperidine-based methods due to toxicity and regulatory restrictions .
  • Catalysts : Transition metal-free C–H functionalization using Grignard reagents enables regioselective substitution at C-5 and C-7 positions .

Q. How is the structural characterization of this compound validated?

Methodology:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–N: 1.33–1.37 Å, C–S: 1.71 Å) to confirm the triazolopyrimidine core and substituent orientation .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to identify methyl (δ 2.4–2.6 ppm) and methylsulfanyl (δ 2.1 ppm) groups. IR confirms C=N (1630–1650 cm1^{-1}) and C–S (670–690 cm1^{-1}) stretches .

Q. What preliminary bioactivity screens are recommended for this compound?

Methodology:

  • Herbicidal assays : Test inhibition of Brassica campestris (rape) and Echinochloa crusgalli (barnyardgrass) at 100 ppm. Dose-response curves (EC50_{50}) identify potency .
  • Antifungal screens : Evaluate activity against Rhizoctonia solani using agar diffusion. Compare with carbendazim as a positive control .

Advanced Research Questions

Q. How can computational methods predict the energetic properties of this compound?

Methodology:

  • Heats of Formation (HOF) : Use density functional theory (DFT) with Gaussian09 at the B3LYP/6-31G* level to calculate gas-phase HOF. Compare with derivatives (e.g., nitro-substituted analogs) to assess detonation velocity (VOD) and pressure .
  • Electrostatic potential maps : Visualize electron-deficient regions (e.g., triazole ring) for reactivity predictions in substitution reactions .

Q. What strategies resolve contradictions in substituent effects on bioactivity?

Methodology:

  • Structure-activity relationship (SAR) : Synthesize analogs with varied C-5/C-7 substituents (e.g., trifluoromethyl, phenyl). Test COX-2 inhibition (IC50_{50}) to identify steric/electronic optima. For example, 5-methyl-7-dimethylamino analogs show 6.3× greater cAMP phosphodiesterase inhibition than theophylline .
  • In silico docking : Use AutoDock Vina to model binding to target enzymes (e.g., COX-2, PDB ID: 6COX). Correlate binding affinity (ΔG) with experimental IC50_{50} values .

Q. How does the compound interact with DNA in pharmacological contexts?

Methodology:

  • Platinum complexation : Synthesize cis-[PtCl2_2(triazolopyrimidine)2_2] and study DNA adduct formation via 1^1H NMR. Monitor guanine N7 binding kinetics (t1/2_{1/2} ≈ 5 days) and intrastrand cross-linking via circular dichroism (CD) .
  • Cytotoxicity assays : Test against MCF-7 (breast) and A121 (ovarian) carcinoma cells. Compare IC50_{50} with cisplatin to assess selectivity .

Q. What are the challenges in synthesizing metal complexes with this ligand?

Methodology:

  • Coordination chemistry : React with Rh(II) acetate in ethanol to form [Rh2_2(μ-OOCCH3_3)4_4(triazolopyrimidine)2_2]. Characterize via single-crystal XRD to confirm square-planar geometry and ligand orientation .
  • Stability tests : Monitor complex degradation in aqueous media (pH 4–9) using UV-Vis spectroscopy (λ = 280 nm) .

Q. How can reaction kinetics inform mechanistic pathways in derivatization?

Methodology:

  • Nucleophilic substitution : Track C-2 methylsulfanyl replacement by benzylthio groups using HPLC. Pseudo-first-order kinetics (k = 0.12 h1^{-1}) suggest an SN_NAr mechanism .
  • Cross-coupling : Employ Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, K2_2CO3_3) to introduce aryl groups at C-5/C-7. Monitor regioselectivity via 19^{19}F NMR if using fluorinated boronic acids .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates?

  • LC-MS : Confirm molecular ions (e.g., m/z 533 for nitro derivatives) and fragmentation patterns .
  • Elemental analysis : Ensure ≤0.4% deviation for C, H, N content vs. theoretical values .

Q. How do crystallographic data resolve polymorphism in triazolopyrimidines?

  • Temperature-dependent XRD : Compare unit cell parameters (e.g., monoclinic P21/c, β = 97.4°) across batches. Use Mercury software to analyze π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks .

Q. Tables for Key Data

Property Value/Technique Reference
Crystallographic Data Space group: P21/c; a = 15.215 Å, b = 9.629 Å
HOF (DFT) +240 kJ/mol (gas phase)
Antifungal EC50_{50} 12.5 ppm (vs. Rhizoctonia solani)
COX-2 IC50_{50} 0.03 μM (selectivity ratio >100 vs. COX-1)

Q. Notes

  • Avoid piperidine-based methods due to safety concerns; TMDP is a safer alternative .
  • Computational predictions must be validated with experimental HOF due to discrepancies in nitro-substituted derivatives .
  • Bioactivity varies significantly with substituents: Methyl groups enhance herbicidal activity, while nitro groups improve energetic properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

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